molecular formula C14H17ClN4O B2983255 1-(3-chloro-2-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 924833-61-4

1-(3-chloro-2-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2983255
CAS No.: 924833-61-4
M. Wt: 292.77
InChI Key: OHBZNIOLGBVPEC-UHFFFAOYSA-N
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Description

The compound 1-(3-chloro-2-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with a molecular formula of C₁₅H₁₇ClN₄O and a molecular weight of 320.77 g/mol. Structurally, it features:

  • A 3-chloro-2-methylphenyl group at position 1 of the triazole ring.
  • A methyl substituent at position 3.
  • An N-propyl carboxamide group at position 2.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-5-methyl-N-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c1-4-8-16-14(20)13-10(3)19(18-17-13)12-7-5-6-11(15)9(12)2/h5-7H,4,8H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBZNIOLGBVPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N(N=N1)C2=C(C(=CC=C2)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chloro-2-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C17H23ClN4O2
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For example, derivatives of triazole compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cells.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF73.79Induction of apoptosis
This compoundHCT11612.50Inhibition of cell proliferation
This compoundHepG242.30Cell cycle arrest

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in the treatment of cancer.

Antimicrobial Activity

In addition to its anticancer effects, the compound has also demonstrated antimicrobial properties. Research indicates that it may inhibit the growth of various bacterial strains.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)
This compoundEscherichia coli25
This compoundStaphylococcus aureus15

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Study on Anticancer Efficacy

A study conducted by Bouabdallah et al. evaluated various pyrazole derivatives for their anticancer activity against HepG2 and P815 cell lines. Among these derivatives, the compound exhibited notable cytotoxicity with an IC50 value of 3.25 mg/mL against HepG2 cells . The study emphasized the importance of structural modifications in enhancing biological activity.

Study on Antimicrobial Potential

Another research effort focused on synthesizing triazole derivatives for antimicrobial testing. The results indicated that certain derivatives showed substantial inhibition against E. coli and S. aureus, with MIC values significantly lower than those of standard antibiotics . This underscores the compound's potential as a scaffold for developing new antimicrobial therapies.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural variations among triazole-carboxamide derivatives include substituent positions on the aryl ring, alkyl/aryl groups on the carboxamide nitrogen, and additional functional groups (e.g., halogens, trifluoromethyl). These modifications influence physicochemical properties (e.g., lipophilicity, solubility) and biological activity.

Table 1: Structural and Physicochemical Properties of Selected Triazole-Carboxamides

Compound Name Substituent (Position 1) N-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
Target Compound 3-Chloro-2-methylphenyl Propyl C₁₅H₁₇ClN₄O 320.77 Not explicitly reported
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid [] 4-Chlorophenyl Carboxylic acid C₁₀H₆ClF₃N₃O₂ 295.62 GP = 68.09% (NCI-H522 inhibition)
1-(3-Chloro-4-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide [] 3-Chloro-4-methylphenyl Propyl C₁₅H₁₇ClN₄O 320.77 Structural isomer of target
1-(2-Fluorophenyl)-5-isopropyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3p) [] 2-Fluorophenyl Quinolin-2-yl C₂₁H₁₉FN₆O 414.42 Antitumor activity (structural motif)
890646-00-1 [] 3-Chloro-4-methylphenyl 2-Methylphenyl C₁₈H₁₇ClN₄O 340.81 Higher molecular weight vs. target

Table 2: Key SAR Insights from Analogous Compounds

Structural Feature Impact on Activity/Properties Example Compound
Chloro at meta position May reduce steric hindrance vs. para-substituted analogs Target Compound
N-Alkyl (propyl) Enhances lipophilicity; may improve bioavailability Target Compound
N-Aryl (quinolin-2-yl) Introduces π-stacking potential; may increase cytotoxicity 3p ()
Trifluoromethyl at C5 Strong electron-withdrawing effects; enhances metabolic stability 1-(4-Chlorophenyl) analog []

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